molecular formula C7H9BrN2S B8601387 2-Bromo-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine

2-Bromo-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine

Cat. No. B8601387
M. Wt: 233.13 g/mol
InChI Key: QDMLJXKSIZQHNI-UHFFFAOYSA-N
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Patent
US08642774B2

Procedure details

238 μl tert.-butyl nitrite was added to 447 mg cupper (II) bromide in 50 mL acetonitrile. The reaction was stirred 10 min. at RT and then 270 mg 2-amino-4,5,7,8-tetrahydro-thiazolo[4,5-d]-azepine-6-carboxylic acid tert-butyl ester was added. The reaction was stirred 30 min. at 60° C. The reaction was purified by HPLC. The residue was dissolved in 10 mL dichlormethane and 10 mL trifluor acetic acid and stirred at RT for 1 h. The mixture was evaporated to give 112 mg of the desired product. Rt: 0.92 min (method I), (M+H)+: 233/235
Quantity
238 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N(OC(C)(C)C)=O.[Br-:8].C(OC([N:16]1[CH2:22][CH2:21][C:20]2[S:23][C:24](N)=[N:25][C:19]=2[CH2:18][CH2:17]1)=O)(C)(C)C>C(#N)C>[Br:8][C:24]1[S:23][C:20]2[CH2:21][CH2:22][NH:16][CH2:17][CH2:18][C:19]=2[N:25]=1

Inputs

Step One
Name
Quantity
238 μL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
270 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC2=C(CC1)SC(=N2)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred 10 min. at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred 30 min. at 60° C
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction was purified by HPLC
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 10 mL dichlormethane
STIRRING
Type
STIRRING
Details
10 mL trifluor acetic acid and stirred at RT for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1SC2=C(CCNCC2)N1
Measurements
Type Value Analysis
AMOUNT: MASS 112 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.